![molecular formula C21H22N6O B2641790 3-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415568-62-4](/img/structure/B2641790.png)
3-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 5-bromopyridine-2,3-diamine reacts with benzaldehyde to yield 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . Subsequent reactions with halogenated derivatives under phase transfer catalysis conditions lead to the isolation of various regioisomers . Further studies have elucidated the structures using techniques such as 1H NMR , 13C NMR , and X-Ray diffraction . These synthetic pathways are crucial for understanding the compound’s behavior and potential applications.
Molecular Structure Analysis
The molecular structure of 3-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one reveals its intricate arrangement of atoms. The quinazolin-4-one core, fused with the imidazo[4,5-b]pyridine and piperidine moieties, contributes to its unique properties. The DFT method has been employed to study its theoretical aspects, providing insights into its stability and reactivity .
Chemical Reactions Analysis
This compound’s chemical reactivity is of interest. It has been incorporated into structures of antibacterial agents, demonstrating potential against Bacillus and Staphylococcus aureus . Further investigations into its reactivity with other functional groups and potential applications are warranted.
properties
IUPAC Name |
3-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-25-19-18(7-4-10-22-19)24-21(25)26-11-8-15(9-12-26)13-27-14-23-17-6-3-2-5-16(17)20(27)28/h2-7,10,14-15H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZAOSMUPIBZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.